Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate chemical structure and properties
Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate chemical structure and properties
This technical guide provides a comprehensive overview of Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate, a key synthetic intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering detailed insights into its chemical structure, properties, synthesis, and applications.
Introduction: A Versatile Building Block in Medicinal Chemistry
Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate, an N-acetylated ester derivative of the unnatural amino acid 4-nitrophenylalanine, serves as a crucial precursor in the synthesis of a variety of biologically active molecules. Its structural features, including a reactive nitro group, a chiral center, and an ester functionality, make it a versatile scaffold for the development of novel therapeutic agents, particularly in the realm of enzyme inhibitors. The presence of the nitro group on the phenyl ring offers a strategic handle for further chemical modifications, such as reduction to an amine, which can then be elaborated into more complex structures. This guide will delve into the essential technical aspects of this compound, providing a foundational understanding for its effective utilization in research and development.
Chemical Structure and Properties
Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate is characterized by a central propanoate backbone with three key functional groups: an ethyl ester, an acetamido group at the α-carbon, and a 4-nitrophenyl group at the β-carbon.
IUPAC Name: ethyl 2-acetamido-3-(4-nitrophenyl)propanoate[1] Molecular Formula: C₁₃H₁₆N₂O₅[1] Molecular Weight: 280.28 g/mol [1] CAS Number: 198152-46-4[1]
The presence of a stereocenter at the α-carbon means that the compound can exist as enantiomers (D and L forms) or as a racemic mixture. The specific stereochemistry can be crucial for its biological activity and its utility as a chiral building block.
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate is presented in the table below. These properties are essential for understanding its behavior in various solvent systems and for the design of appropriate reaction and purification conditions.
| Property | Value | Source |
| Molecular Weight | 280.28 g/mol | [1] |
| XLogP3-AA (LogP) | 1.8 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 5 | |
| Rotatable Bond Count | 6 | |
| Exact Mass | 280.105922 g/mol | [1] |
| Monoisotopic Mass | 280.105922 g/mol | [1] |
Spectroscopic Data
The structural elucidation of Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate is confirmed through various spectroscopic techniques. Below is a summary of the expected spectral characteristics.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would exhibit characteristic signals for the ethyl group (a triplet and a quartet), the acetyl methyl group (a singlet), the methine proton at the α-carbon (a multiplet), the methylene protons at the β-carbon (a multiplet), and the aromatic protons of the 4-nitrophenyl group (two doublets in the downfield region).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct peaks for the carbonyl carbons of the ester and amide, the carbons of the ethyl group, the acetyl methyl carbon, the α- and β-carbons, and the carbons of the 4-nitrophenyl ring.
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IR (Infrared) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the ester and amide, and the symmetric and asymmetric stretching of the nitro group.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of various functional groups.
Synthesis and Experimental Protocol
The synthesis of Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate is typically achieved through the N-acetylation of its corresponding amino ester precursor, Ethyl 2-amino-3-(4-nitrophenyl)propanoate. This reaction is a straightforward and high-yielding transformation.
Synthetic Workflow
The overall synthetic strategy involves the protection of the amino group of the parent amino acid ester as an acetamide. This is a common strategy in peptide synthesis and the preparation of chiral building blocks to prevent unwanted side reactions of the free amine.
Caption: Synthetic workflow for the preparation of Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate.
Detailed Experimental Protocol: N-Acetylation
This protocol is based on established methods for the acetylation of amino esters.
Materials:
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Ethyl 2-amino-3-(4-nitrophenyl)propanoate (1 equivalent)
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Acetic anhydride (1.1 - 1.5 equivalents) or Acetyl chloride (1.1 equivalents)
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Anhydrous pyridine or triethylamine (as solvent and base) or an alternative base like sodium acetate in a suitable solvent system.
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Round-bottom flask
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Magnetic stirrer
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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Dissolution: In a clean, dry round-bottom flask, dissolve Ethyl 2-amino-3-(4-nitrophenyl)propanoate (1 equivalent) in anhydrous pyridine or a suitable solvent containing a base like triethylamine.
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Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
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Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 - 1.5 equivalents) or acetyl chloride (1.1 equivalents) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
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Quenching: Quench the reaction by slowly adding cold water or a saturated solution of sodium bicarbonate to neutralize the excess acid and acetylating agent.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
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Washing: Wash the combined organic layers sequentially with 1M HCl (if a basic solvent like pyridine was used), saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate.
Self-Validation: The purity and identity of the synthesized compound should be confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) with the expected values and by measuring its melting point.
Reactivity and Chemical Behavior
The chemical reactivity of Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate is primarily dictated by its three main functional groups: the nitro group, the ester, and the amide.
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Reduction of the Nitro Group: The aromatic nitro group is readily reduced to an amino group using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) or the use of metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation is pivotal for introducing a nucleophilic amino group on the phenyl ring, which can be further functionalized.
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Hydrolysis of the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is typically carried out using an aqueous solution of a base like sodium hydroxide or potassium hydroxide.
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Amide Stability: The acetamido group is generally stable under neutral and mildly acidic or basic conditions. Harsh acidic or basic conditions can lead to its hydrolysis back to the free amine.
Applications in Drug Development
Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate is a valuable intermediate in the synthesis of various pharmaceutical agents, particularly those designed as enzyme inhibitors.
Precursor for Bioactive Molecules
The presence of multiple functional groups allows for the elaboration of this molecule into more complex structures with desired pharmacological properties. The nitro group, in particular, is a key feature, as its reduction to an amine provides a point of attachment for various pharmacophores.
Intermediate in the Synthesis of Serine Protease Inhibitors
Serine proteases are a large family of enzymes involved in a wide range of physiological and pathological processes, making them important drug targets. Inhibitors of serine proteases are being investigated for the treatment of various diseases, including inflammatory disorders, cancer, and viral infections. The 4-aminophenyl derivative of this compound (obtained after nitro group reduction) can serve as a core structure for building potent and selective serine protease inhibitors. The amino group can be acylated or incorporated into heterocyclic systems to interact with the active site of the target protease.
Caption: Logical pathway from the starting material to its application in synthesizing enzyme inhibitors.
Safety and Handling
Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
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Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
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Inhalation: Avoid inhaling dust or vapors.
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Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate is a strategically important synthetic intermediate with significant potential in drug discovery and development. Its well-defined structure, predictable reactivity, and accessibility through straightforward synthetic routes make it an attractive building block for the creation of novel therapeutic agents. A thorough understanding of its chemical properties, synthesis, and handling, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.
References
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PubChem. Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate. National Center for Biotechnology Information. [Link]
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Frontiers in Chemistry. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]
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Indian Academy of Sciences. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. [Link]
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MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]
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Frontiers in Chemistry. Novel inhibitors and activity-based probes targeting serine proteases. [Link]
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MDPI. Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. [Link]
